

# Application Notes and Protocols for Assessing AZD7545 Efficacy in Xenograft Models

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## Compound of Interest

Compound Name: AZD7545  
Cat. No.: B15615159

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## Introduction

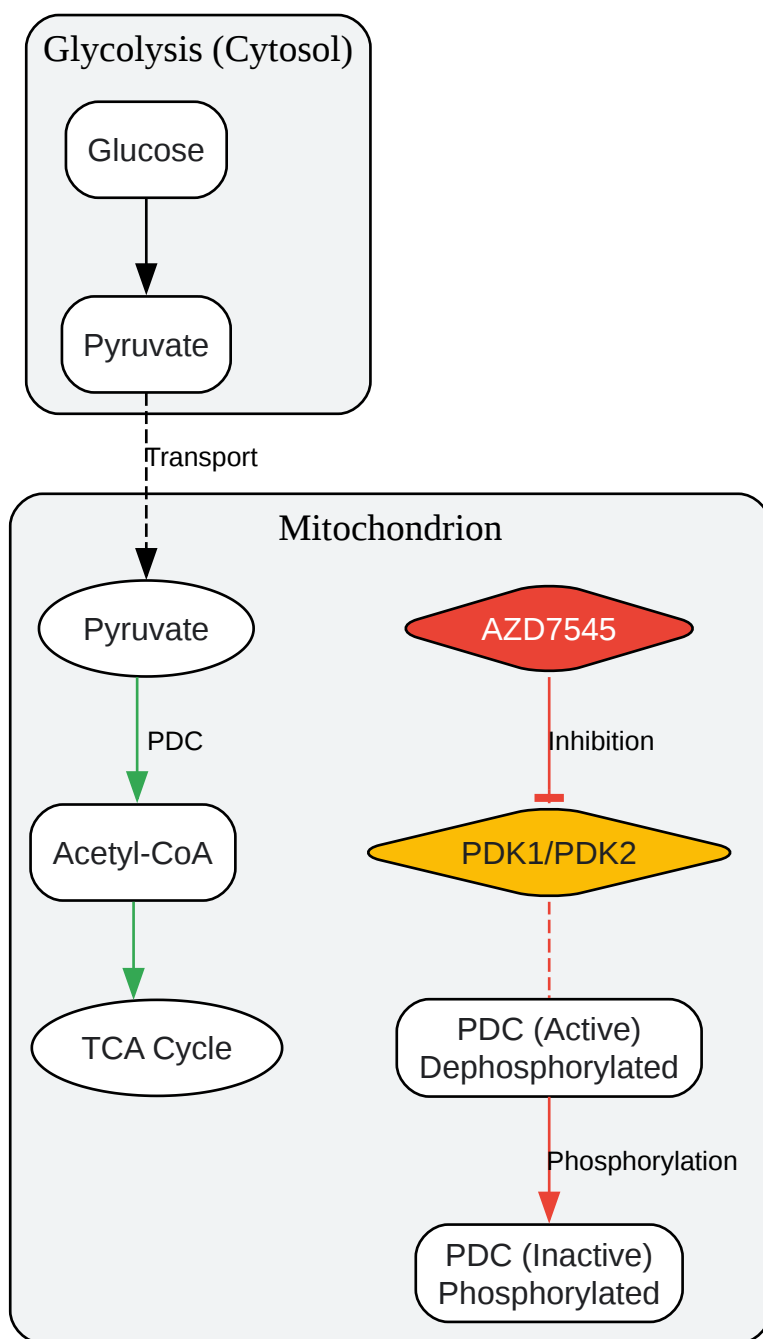
**AZD7545** is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), specifically targeting PDK1 and PDK2 isoforms.[1][2][3] By inhibiting these kinases, **AZD7545** prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][4] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial glucose oxidation over glycolysis.[1][5] While initially investigated for type 2 diabetes, the role of metabolic reprogramming in cancer has brought forth the potential of PDK inhibitors as anti-neoplastic agents.[4][6] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect), and reversing this phenotype with PDK inhibitors can lead to decreased proliferation and increased apoptosis.[6]

These application notes provide a comprehensive framework for evaluating the anti-tumor efficacy of **AZD7545** in preclinical xenograft models, a crucial step in its assessment as a potential cancer therapeutic.[7] Detailed protocols for in vitro characterization and in vivo efficacy studies are presented, along with data presentation guidelines and visualizations of key pathways and workflows.

## Mechanism of Action and Signaling Pathway

**AZD7545** functions as a non-ATP competitive inhibitor of PDK1 and PDK2.[1][6] It binds to the lipoyl-binding pocket of the kinase, disrupting its interaction with the dihydrolipoyl

transacetylase (E2) component of the PDC.[1] This allosteric inhibition maintains the PDC in its active, dephosphorylated state, enhancing the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.



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**Caption:** AZD7545 inhibits PDK1/PDK2, promoting PDC activity and glucose oxidation.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **AZD7545** based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of **AZD7545**<sup>[1][2][3]</sup>

Target Isoform	Parameter	Value (nM)
PDHK1	IC <sub>50</sub>	36.8
PDHK2	IC <sub>50</sub>	6.4

| PDHK3 | IC<sub>50</sub> | 600 |

IC<sub>50</sub> represents the concentration of **AZD7545** required to inhibit 50% of the kinase activity.

Table 2: Cellular and In Vivo Activity of **AZD7545**<sup>[2][8]</sup>

Experimental System	Parameter	Value
Recombinant human PDHK2	EC <sub>50</sub> (PDH activity)	5.2 nM
Primary rat hepatocytes	EC <sub>50</sub> (pyruvate oxidation)	105 nM
Wistar rats (30 mg/kg)	Liver PDH activity increase	from 24.7% to 70.3%
Wistar rats (30 mg/kg)	Skeletal muscle PDH activity increase	from 21.1% to 53.3%

| Obese Zucker rats (10 mg/kg, twice daily for 7 days) | Effect on blood glucose | Elimination of postprandial elevation |

EC<sub>50</sub> represents the concentration of **AZD7545** required to elicit 50% of the maximal response.

Table 3: Hypothetical In Vivo Efficacy of **AZD7545** in a Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21 (± SEM)	Tumor Growth Inhibition (%)
Vehicle Control	-	Daily (p.o.)	1500 ± 150	-
AZD7545	25	Daily (p.o.)	900 ± 120	40
AZD7545	50	Daily (p.o.)	600 ± 100	60

| Positive Control (e.g., Dichloroacetate) | 50 | Daily (p.o.) | 750 ± 110 | 50 |

This table presents hypothetical data for illustrative purposes.

## Experimental Protocols

### Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of **AZD7545** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line (e.g., A549 non-small cell lung cancer, U87-MG glioblastoma, known to be sensitive to PDK inhibition)[5][6][9]
- Complete cell culture medium
- **AZD7545** (dissolved in DMSO)
- 96-well plates
- Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of **AZD7545** in complete culture medium. The final DMSO concentration should be less than 0.1%.
- Replace the medium in the wells with the medium containing different concentrations of **AZD7545**. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Protocol 2: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo anti-tumor efficacy of **AZD7545** in an immunodeficient mouse model.

Materials:

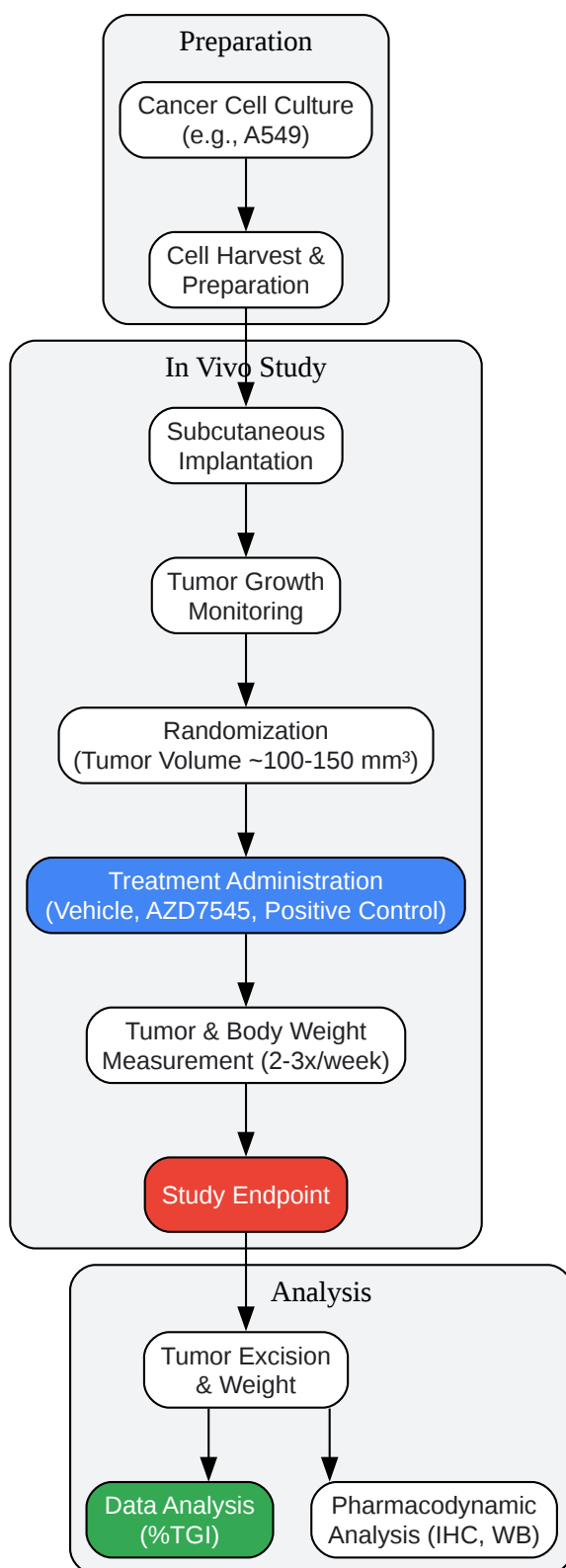
- Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
- Cancer cell line (e.g., A549)
- Serum-free medium and Matrigel
- **AZD7545** formulation for oral gavage
- Vehicle control
- Digital calipers
- Anesthetic (e.g., isoflurane)

#### Procedure:

- **Cell Preparation:** Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.[8][10]
- **Tumor Implantation:** Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.[10]
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. Calculate tumor volume using the formula:  
Volume = (Length x Width<sup>2</sup>) / 2.[11]
- **Randomization:** When the mean tumor volume reaches 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group).
- **Drug Administration:**
  - **Vehicle Control Group:** Administer the vehicle solution daily via oral gavage.
  - **AZD7545 Treatment Groups:** Administer **AZD7545** at the desired dose levels (e.g., 25 mg/kg and 50 mg/kg) daily via oral gavage.[5]
  - **Positive Control Group:** Administer a known PDK inhibitor like dichloroacetate (DCA) as a positive control.[5]
- **Efficacy Endpoints:**
  - Continue to measure tumor volumes and body weights 2-3 times per week.
  - Monitor the animals daily for any signs of toxicity.[12]
  - The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>).[5]
- **Data Analysis:**

- Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-PDH, immunohistochemistry for proliferation markers like Ki-67).<sup>[7]</sup>

## Experimental Workflow Visualization



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**Caption:** Workflow for assessing **AZD7545** efficacy in a xenograft model.



## Conclusion

This document provides a detailed guide for the preclinical evaluation of **AZD7545** in the context of oncology. The provided protocols for in vitro and in vivo assessment, along with the structured data presentation and visual aids, offer a robust framework for researchers to investigate the therapeutic potential of targeting cancer metabolism with **AZD7545**. Careful execution of these experimental designs will yield crucial data to inform the continued development of this compound as a potential anti-cancer agent.

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